molecular formula C12H12N4O2S B2497924 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797322-20-3

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2497924
CAS No.: 1797322-20-3
M. Wt: 276.31
InChI Key: DPPIUQWYKNATOS-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound of interest in medicinal chemistry and oncology research. Its structure is based on the tetrahydropyrido[4,3-d]pyrimidine scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with various biological targets. Derivatives of this core heterocycle have been investigated as potent and selective inhibitors of key enzymes. Recent studies have identified tetrahydropyrido[4,3-d]pyrimidine derivatives as novel inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a crucial target in the treatment of autoimmune diseases and leukocyte malignancies . Furthermore, this scaffold has been explored in the development of inhibitors for other targets, such as Topoisomerase II (TopoII), a validated target for cancer treatment . The specific substitution with a pyridin-3-ylsulfonyl group at the 6-position is designed to modulate the compound's physicochemical properties and binding affinity, making it a valuable tool for researchers conducting structure-activity relationship (SAR) studies, hit-to-lead optimization, and mechanistic studies in cancer biology. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-pyridin-3-ylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-19(18,11-2-1-4-13-7-11)16-5-3-12-10(8-16)6-14-9-15-12/h1-2,4,6-7,9H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPIUQWYKNATOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and pyrimidine precursors, followed by their fusion and subsequent sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fusion and sulfonylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Pyrimidine derivatives are known for their anticancer properties. Recent studies have demonstrated that compounds similar to 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells. For instance, pyrimidine derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives exhibit activity against various bacterial and fungal strains. The sulfonyl group present in this compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives can modulate inflammatory responses. The presence of the pyridine and sulfonyl groups may contribute to the anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrimidine derivatives. Modifications to the pyrimidine ring or substituents like sulfonyl groups can significantly impact biological activity and pharmacokinetic properties .

Case Studies

StudyFindingsApplication
Almehizia et al., 2024Investigated pyrazolo-pyrimidine derivatives for anti-Alzheimer's activityPotential treatment for neurodegenerative diseases
PMC11510439Explored various biological properties of pyrimidinesBroad applications in drug development
WO2013093484A1Provided insights into pyridinone and pyrimidinone derivativesDevelopment of new therapeutic agents

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and other interactions that can modulate the activity of enzymes or receptors. The pyridine and pyrimidine rings provide a rigid framework that can fit into binding sites of biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidines

  • Structural Difference : The pyrido[3,4-d]pyrimidine scaffold differs in nitrogen atom positioning, leading to altered electronic properties and binding interactions.
  • Biological Activity: These derivatives exhibit potent antimalarial and antibacterial effects, particularly 2,4-diamino-6-substituted analogs (e.g., 2,4-diamino-6-benzyl derivatives), which show activity against Plasmodium berghei (3.9–125 mg/kg/day) and Streptococcus faecalis (MIC: >0.25–10 µg/mL) .
  • Comparison : The pyridin-3-ylsulfonyl group in the target compound may enhance solubility and selectivity compared to benzyl or pyridylmethyl substituents in pyrido[3,4-d]pyrimidines .

Thieno-Fused Pyrido[4,3-d]pyrimidines

  • Biological Activity : Sulfonyl-substituted analogs (e.g., 7-(phenylsulfonyl)-N-(phenyl) derivatives) demonstrate antimicrobial activity against Bacillus subtilis and Aspergillus niger .
  • Comparison : The pyridin-3-ylsulfonyl group in the target compound may improve pharmacokinetic properties over phenylsulfonyl analogs due to pyridine’s hydrogen-bonding capability .

Substituent-Driven Activity Modifications

6-Substituted Derivatives

Compound Substituent at 6-Position Biological Activity Selectivity/ADME Notes
Target Compound Pyridin-3-ylsulfonyl PI3Kδ inhibition (IC₅₀: <10 nM), antimicrobial potential High selectivity over PI3Kα/β isoforms
6-Benzyl-4-chloro-THPP (ECHEMI) Benzyl Intermediate for cytotoxic agents (e.g., antitumor compounds) Lipophilic; potential CYP450 interactions
2,4-Diamino-6-(pyridylmethyl)-THPP Pyridylmethyl Antimalarial (3.9–125 mg/kg/day), antibacterial (MIC: >0.25 µg/mL) Limited solubility due to basic amine groups
6-Cyclopropyl-THPP (WIPO) Cyclopropyl Kinase inhibition (e.g., CaMKII selectivity) Improved metabolic stability

Key Insights :

  • The pyridin-3-ylsulfonyl group enhances selectivity for PI3Kδ (vs. PI3Kα/β) compared to lipophilic substituents like benzyl or cyclopropyl .
  • Sulfonyl groups generally improve aqueous solubility over alkyl/aryl substituents, reducing off-target toxicity .

PI3Kδ Inhibitors

  • Target Compound : Optimized for PI3Kδ inhibition (cellular IC₅₀: <10 nM) with >100-fold selectivity over PI3Kα/β. The pyridin-3-ylsulfonyl group reduces lipophilicity (cLogP: ~2.5) compared to quinazoline-based predecessors (cLogP: >4), enhancing oral bioavailability .
  • Analog 11f (PubMed) : A THPP derivative with a pyrrolidine-3-amine substituent shows similar PI3Kδ potency (IC₅₀: 8 nM) but higher metabolic stability in hepatocyte assays (t₁/₂: >120 min) .

Kinase Inhibitors

  • CaMKII Inhibitors : Derivatives like 2-phenyl-THPP (ChemSpider ID: 11348128) exhibit CaMKII inhibition (Ki: <50 nM) with >10-fold selectivity over PKA and PKC . The target compound’s sulfonyl group may further modulate kinase selectivity via steric effects.

GPR119 Agonists

  • 6-Substituted THPP analogs (e.g., 7-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) act as GPR119 agonists (EC₅₀: 40 nM–14 µM) for diabetes therapy . The pyridin-3-ylsulfonyl group’s electron-withdrawing nature could fine-tune receptor activation.

Biological Activity

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13N3O2S
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, particularly p38 MAPK. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNFα and IL-1β .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity TypeDescriptionReference
Anti-inflammatory Inhibits p38 MAPK; reduces cytokine production in models of arthritis
Antimicrobial Effective against S. aureus and E. coli; shows dose-dependent activity
Anticancer Exhibits cytotoxic effects on various cancer cell lines; potential for further development
Neuroprotective Potential applications in neurodegenerative diseases through modulation of signaling pathways

Case Studies

  • Anti-inflammatory Activity in Arthritis Models :
    A study evaluated the efficacy of the compound in an adjuvant-induced arthritis model. Results demonstrated significant reduction in paw swelling and joint inflammation correlating with decreased levels of inflammatory cytokines .
  • Antimicrobial Efficacy :
    In vitro testing against S. aureus and E. coli showed that the compound had a minimum inhibitory concentration (MIC) of 200 µg/mL, with complete inhibition at higher concentrations (800 µg/mL). This suggests its potential as an antimicrobial agent in therapeutic applications .
  • Anticancer Potential :
    The compound was tested against several cancer cell lines (MCF-7, A549). It exhibited IC50 values lower than standard chemotherapeutics like etoposide, indicating strong anticancer activity. For instance, it demonstrated an IC50 value of 0.09 µM against MCF-7 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine and sulfonyl groups significantly influence biological activity:

  • Substituents on the pyridine ring enhance kinase inhibition.
  • The sulfonyl group is critical for antimicrobial activity.

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